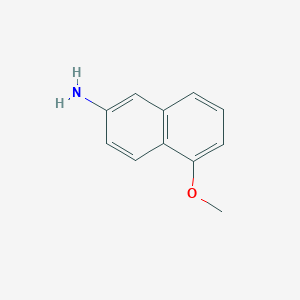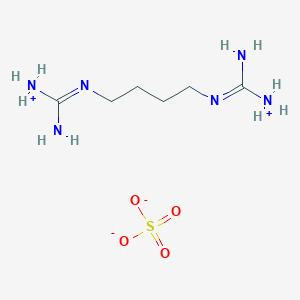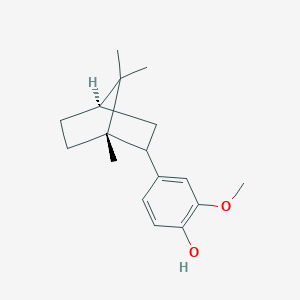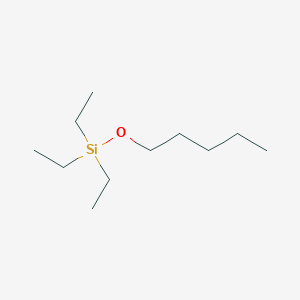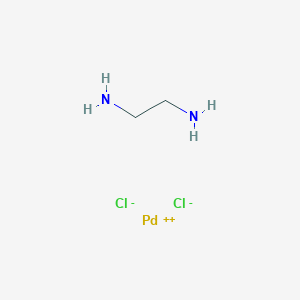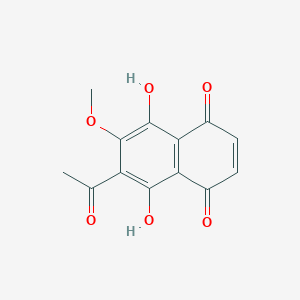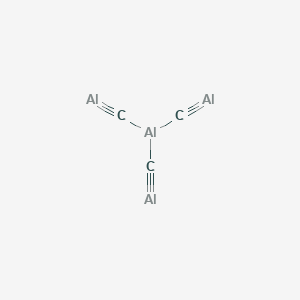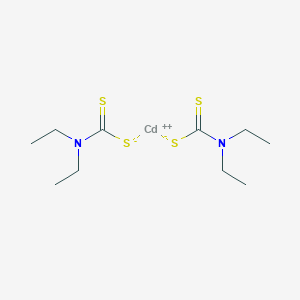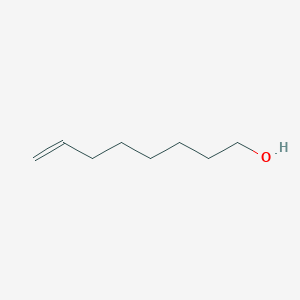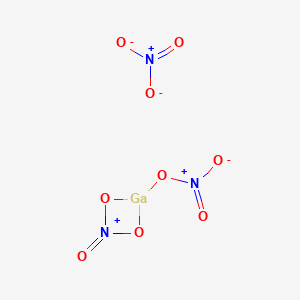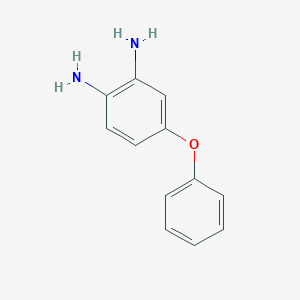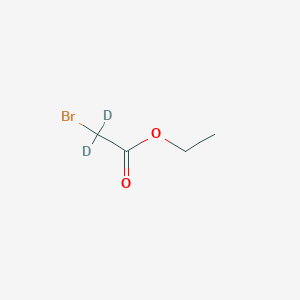
Ethyl 2-bromo-2,2-dideuterioacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-2,2-dideuterioacetate is an organic compound with the molecular formula C4H6BrD2O2. This compound is a derivative of ethyl acetate, where two hydrogen atoms are replaced by deuterium atoms, and one hydrogen atom is replaced by a bromine atom. It is used in various chemical reactions and has applications in scientific research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2,2-dideuterioacetate typically involves the bromination of ethyl 2,2-dideuterioacetate. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process involves the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the bromination process. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the final product.
化学反应分析
Types of Reactions: Ethyl 2-bromo-2,2-dideuterioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed.
Reduction: The bromine atom can be reduced to form ethyl 2,2-dideuterioacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under heated conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dideuterioacetate, ethyl 2-cyano-2,2-dideuterioacetate, and ethyl 2-amino-2,2-dideuterioacetate.
Elimination Reactions: The major product is ethyl 2,2-dideuterioethene.
Reduction: The major product is ethyl 2,2-dideuterioacetate.
科学研究应用
Ethyl 2-bromo-2,2-dideuterioacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.
Medicine: Deuterated drugs are being developed to improve the pharmacokinetic properties of existing drugs, such as increasing their metabolic stability and reducing side effects.
Industry: The compound is used in the production of specialty chemicals and materials, where the incorporation of deuterium atoms can enhance the properties of the final product.
作用机制
The mechanism of action of ethyl 2-bromo-2,2-dideuterioacetate involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the bromine atom and a hydrogen atom are removed, leading to the formation of a double bond. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the bond strength and reaction rates differ between hydrogen and deuterium.
相似化合物的比较
Ethyl 2-bromo-2,2-dideuterioacetate can be compared with other similar compounds such as:
Ethyl 2-bromo-2,2-difluoroacetate: This compound has fluorine atoms instead of deuterium atoms, which significantly alters its reactivity and applications.
Ethyl 2-bromo-2,2-dichloroacetate: The presence of chlorine atoms changes the compound’s chemical properties and its use in different reactions.
Ethyl 2-bromo-2,2-diiodoacetate: Iodine atoms provide different reactivity patterns and are used in specific synthetic applications.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct kinetic and mechanistic properties. The use of deuterium-labeled compounds is crucial in various research fields, making this compound valuable for scientific studies.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties, due to the presence of deuterium atoms, make it an important tool in scientific research and industrial processes
属性
IUPAC Name |
ethyl 2-bromo-2,2-dideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-SMZGMGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
